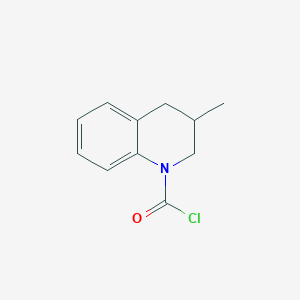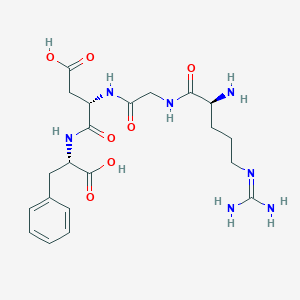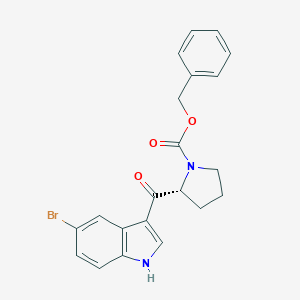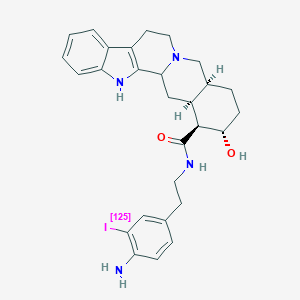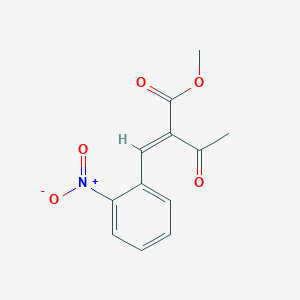
2-(2-ニトロベンジリデン)アセト酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . It is a derivative of acetoacetate and contains a nitrobenzylidene group, which imparts unique chemical properties to the compound. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Methyl 2-(2-nitrobenzylidene)acetoacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the synthesis of drugs, particularly those targeting cardiovascular diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
This compound is primarily used in organic synthesis
Mode of Action
As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research
Biochemical Pathways
Pharmacokinetics
準備方法
Methyl 2-(2-nitrobenzylidene)acetoacetate can be synthesized through the reaction of methyl acetoacetate with 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrobenzylidene)acetoacetate: This compound has a similar structure but with the nitro group positioned at the 3-position of the benzylidene ring. It exhibits similar chemical reactivity but may have different biological activities.
Methyl 2-(4-nitrobenzylidene)acetoacetate: This compound has the nitro group at the 4-position of the benzylidene ring.
The uniqueness of methyl 2-(2-nitrobenzylidene)acetoacetate lies in its specific structural configuration, which influences its reactivity and interactions with biological targets.
特性
CAS番号 |
39562-27-1 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
InChIキー |
APKKCRAKPMSAEI-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
異性体SMILES |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
正規SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Key on ui other cas no. |
111304-31-5 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
Methyl 2-(o-Nitrobenzylidene)acetoacetate; Methyl 2-(2’-Nitrobenzylidene)acetoacetate; 2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
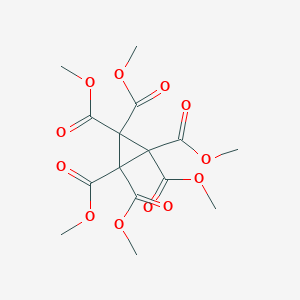
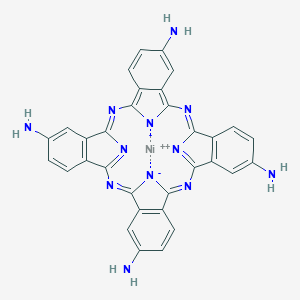
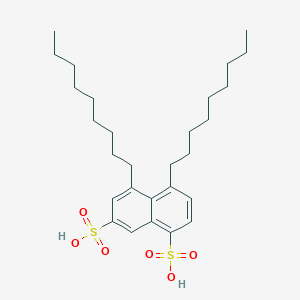

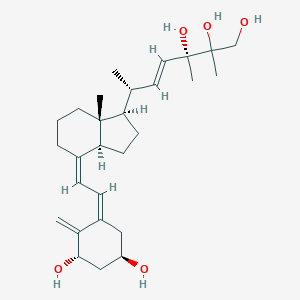

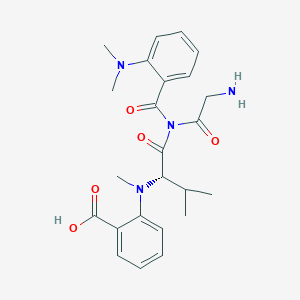
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
